
2-Chloro-4-phenylthiazole
Overview
Description
2-Chloro-4-phenylthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms. The presence of a chlorine atom at the second position and a phenyl group at the fourth position makes this compound a unique and versatile compound. It is known for its significant biological and chemical properties, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenylthiazole typically involves the reaction of 2-aminothiazole with chlorinating agents. One common method is the reaction of 2-aminothiazole with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted thiazoles
- Thiazole sulfoxides and sulfones
- Thiazolidines
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-Chloro-4-phenylthiazole serves as a building block for the synthesis of various heterocyclic compounds. It plays a crucial role in developing more complex molecules utilized in pharmaceuticals and agrochemicals.
Application | Description |
---|---|
Building Block | Used in synthesizing other heterocyclic compounds |
Precursor | Serves as a precursor for complex chemical reactions |
Biology
The compound exhibits notable biological activities , including antimicrobial, antifungal, and anticancer properties. Research has demonstrated its ability to inhibit cell growth in various cancer cell lines.
- Anticancer Activity : A study reported that derivatives of this compound showed significant antiproliferative effects against cancer cell lines such as HepG2 (IC50 = 0.62 μM) and others, surpassing traditional treatments like Sorafenib .
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial functions.
Medicine
The therapeutic potential of this compound is being explored in drug development for infectious diseases and cancer treatment. Its ability to target specific pathways makes it a candidate for novel therapeutics.
Therapeutic Area | Potential Application |
---|---|
Infectious Diseases | Development of antiviral agents targeting flaviviruses |
Cancer Treatment | Anticancer drug development with promising efficacy |
Antiflaviviral Agents
Research into phenylthiazole derivatives has led to the development of antiviral agents effective against flaviviruses. Modifications to the thiazole structure enhanced selectivity and reduced toxicity, leading to compounds with high therapeutic indices (TI) .
Anticancer Activity
A series of studies focused on 2-amino-4-phenylthiazole derivatives revealed potent cytotoxicity against various cancer cell lines. For example, compound 27 demonstrated strong inhibitory effects on HepG2 cells by inducing G2/M cell cycle arrest .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical properties and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
- 2-Amino-4-phenylthiazole
- 2-Methyl-4-phenylthiazole
- 2-Bromo-4-phenylthiazole
Comparison: 2-Chloro-4-phenylthiazole is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological properties. Compared to 2-Amino-4-phenylthiazole, the chloro derivative is more reactive in substitution reactions. The methyl and bromo derivatives exhibit different electronic and steric effects, influencing their chemical behavior and biological activities .
Biological Activity
2-Chloro-4-phenylthiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring with a chlorine atom and a phenyl group, contributing to its unique chemical reactivity. The molecular formula is , and it has a molecular weight of approximately 195.67 g/mol. The presence of these functional groups enhances its interaction with various biological targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits potent antibacterial properties. For instance, studies have shown that derivatives of phenylthiazole can effectively target cell wall synthesis in bacteria. In one study, compounds related to this compound were tested against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis, showing rapid bactericidal activity with complete eradication within two hours at specific concentrations .
Antifungal Activity
The compound has also been evaluated for antifungal activity. It has shown effectiveness against various fungal strains, which is attributed to its ability to disrupt cellular processes essential for fungal survival.
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. It is believed to inhibit enzymes involved in inflammatory pathways, thus potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Recent studies indicate that it can induce apoptosis in cancer cells through the activation of caspase enzymes and the release of cytochrome c from mitochondria. For example, one derivative demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of , outperforming Sorafenib, a well-known anticancer drug .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with the active sites of various enzymes, inhibiting their function and leading to downstream effects on cellular processes .
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, preventing their proliferation .
- Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in malignant cells .
Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Antibacterial | E. faecium | Not specified | Inhibition of cell wall synthesis |
Antifungal | Various fungi | Not specified | Disruption of cellular processes |
Anti-inflammatory | Enzymes involved in inflammation | Not specified | Enzyme inhibition |
Anticancer | HepG2 cells | Induction of apoptosis; G2/M phase arrest |
Properties
IUPAC Name |
2-chloro-4-phenyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWMACLGSAOQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375726 | |
Record name | 2-Chloro-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-23-9 | |
Record name | 2-Chloro-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-phenylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloro-4-phenylthiazole (CPT) improve the performance of lithium-ion batteries?
A1: CPT functions as a film-forming additive in lithium-ion battery electrolytes. It decomposes at a specific voltage range (1100 mV to 1300 mV vs. Li/Li) [], forming a protective layer known as the Solid Electrolyte Interphase (SEI) on the surface of the graphite anode. This SEI layer is crucial for battery performance as it prevents further decomposition of the electrolyte, thus enhancing the battery's cycle life and stability.
Q2: What are the advantages of using CPT over conventional film-forming additives like vinylene carbonate (VC)?
A2: CPT offers a significant advantage over VC in terms of its decomposition potential. While VC decomposes at the edge of the potential window of carbonate-based electrolytes, CPT decomposes at a lower potential (1100 mV to 1300 mV vs. Li/Li) []. This earlier decomposition allows for SEI formation before reaching the critical potential window, leading to a more robust and effective protective layer on the anode.
Q3: What research methods were used to investigate the properties of CPT as a film-forming additive?
A3: The research paper utilized cyclovoltammetry and constant current cycling to evaluate the film-forming capabilities of CPT []. These electrochemical techniques allowed the researchers to analyze the decomposition behavior of CPT and its impact on the formation and stability of the SEI layer on the graphite anode.
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